3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl chloride
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Overview
Description
3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl chloride is a chemical compound that belongs to the class of organic compounds known as phthalimides. These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety. The compound is characterized by the presence of a benzoyl chloride group attached to the isoindoline ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl chloride typically involves the reaction of phthalic anhydride with an appropriate amine to form the isoindoline structure. This intermediate is then reacted with benzoyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to form the corresponding benzyl alcohol derivative.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as pyridine or triethylamine.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Alcohols: Formed from reduction reactions.
Carboxylic Acids: Formed from oxidation reactions.
Scientific Research Applications
3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl chloride involves its reactivity towards nucleophiles due to the presence of the benzoyl chloride group. This reactivity allows it to form covalent bonds with various nucleophilic sites in target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-thienyl)propanoic acid
- 3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride
- 3-Phenyl-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Uniqueness
3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl chloride is unique due to its specific structure that combines the isoindoline ring with a benzoyl chloride group. This combination imparts distinct reactivity and versatility, making it a valuable intermediate in various synthetic applications.
Properties
CAS No. |
114341-15-0 |
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Molecular Formula |
C15H10ClNO2 |
Molecular Weight |
271.70 g/mol |
IUPAC Name |
3-(3-oxo-1H-isoindol-2-yl)benzoyl chloride |
InChI |
InChI=1S/C15H10ClNO2/c16-14(18)10-5-3-6-12(8-10)17-9-11-4-1-2-7-13(11)15(17)19/h1-8H,9H2 |
InChI Key |
FCEFHJTYGHLWFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)C(=O)Cl |
Origin of Product |
United States |
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